6-Nonenal is a compound that has been identified as a significant contributor to off-flavors in various food products, particularly in foam-spray-dried milks. The presence of this compound is especially prevalent during warm summer months in urban areas, and it has been found to have a flavor threshold of less than 0.07 part per billion in fresh, whole milk1. The formation of 6-Nonenal is believed to occur through the ozonolysis of minor lipid components on the surface of dried products1.
The mechanism of action of compounds similar to 6-Nonenal, such as 4-Hydroxy-2-nonenal (HNE), involves the process of lipid peroxidation within cellular membranes, which leads to changes in their physicochemical properties and impairment of enzymatic functions. HNE, in particular, is a product of oxidative stress and has been shown to have significant cytopathological effects in vivo2. It is also known to stimulate the oriented migration of rat polymorphonuclear leukocytes and affect the activity of phosphoinositide-specific phospholipase C3. The production of HNE from polyunsaturated fatty acids (PUFA) during autoxidation has been suggested to require an n-6 fatty acid and iron catalysis5.
The study of 6-Nonenal and related compounds like HNE has implications across various fields. In the food industry, understanding the formation and prevention of off-flavors is crucial for maintaining product quality1. In biomedical research, HNE has been identified as a signal molecule that can modulate biological events such as chemotaxis, signal transduction, gene expression, cell proliferation, and cell differentiation4. This suggests potential applications in developing therapeutic strategies for conditions associated with oxidative stress. Additionally, the cytotoxic nature of HNE and its role in pathology highlight the importance of these compounds in understanding and potentially treating diseases linked to lipid peroxidation5.
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